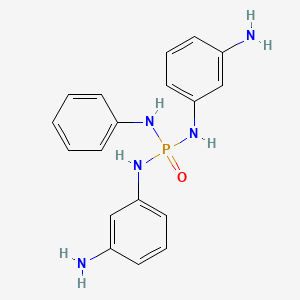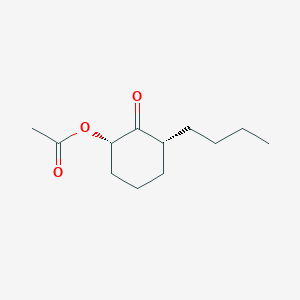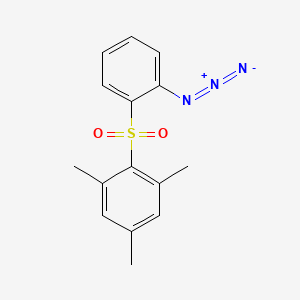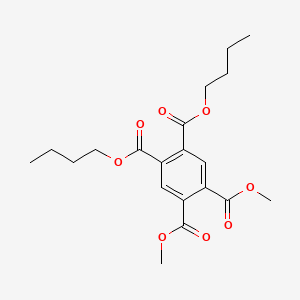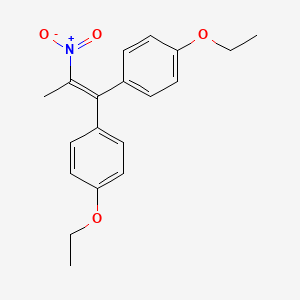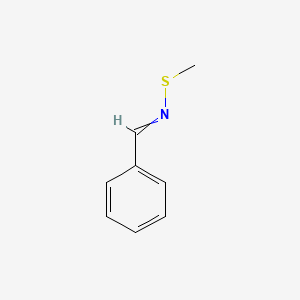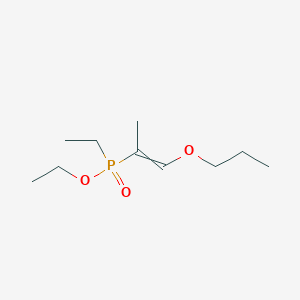![molecular formula C9H8N2O2S B14594372 [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile CAS No. 61081-28-5](/img/structure/B14594372.png)
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a methyl and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile typically involves the reaction of 4-methyl-2-nitrothiophenol with chloroacetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon; reactions are usually performed under mild heating.
Substitution: Ammonia or amines; reactions are conducted in solvents like ethanol or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Amides and other substituted nitriles.
科学的研究の応用
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile depends on its chemical structure and the specific application. For instance, in biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can facilitate electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
類似化合物との比較
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile can be compared with other similar compounds, such as:
[(4-Methylphenyl)sulfanyl]acetonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
[(2-Nitrophenyl)sulfanyl]acetonitrile: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
[(4-Methyl-2-nitrophenyl)sulfanyl]acetamide: Contains an amide group instead of a nitrile, leading to different chemical behavior and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and potential for diverse applications.
特性
CAS番号 |
61081-28-5 |
|---|---|
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC名 |
2-(4-methyl-2-nitrophenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H8N2O2S/c1-7-2-3-9(14-5-4-10)8(6-7)11(12)13/h2-3,6H,5H2,1H3 |
InChIキー |
WWFCXPOZBVWPJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)SCC#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


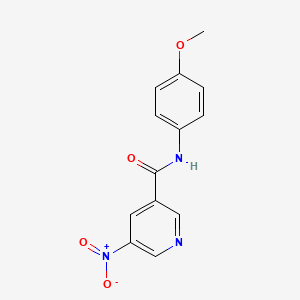
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)

